(2S)-2-Amino-3-hydroxynonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-hydroxynonanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a nonanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-hydroxynonanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as nonanoic acid derivatives and amino alcohols. The reaction typically involves the protection of functional groups, followed by selective deprotection and coupling reactions. For example, the hydroxyl group can be protected using a silyl ether, and the amino group can be protected using a carbamate. The protected intermediates are then coupled under mild conditions, followed by deprotection to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high selectivity and yield. Enzymatic methods can be employed to catalyze the coupling of amino acids with hydroxylated fatty acids. Additionally, fermentation processes using genetically engineered microorganisms can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-hydroxynonanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of keto acids.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of amides and other derivatives.
Scientific Research Applications
(2S)-2-Amino-3-hydroxynonanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications, including the development of novel drugs and as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and surfactants.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-hydroxynonanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of bioactive metabolites. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-hydroxydecanoic acid: Similar structure with an additional carbon in the backbone.
(2S)-2-Amino-3-hydroxyhexanoic acid: Similar structure with a shorter carbon chain.
(2S)-2-Amino-3-hydroxyoctanoic acid: Similar structure with a different chain length.
Uniqueness
(2S)-2-Amino-3-hydroxynonanoic acid is unique due to its specific chain length and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical and biochemical reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxynonanoic acid |
InChI |
InChI=1S/C9H19NO3/c1-2-3-4-5-6-7(11)8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13)/t7?,8-/m0/s1 |
InChI Key |
ICWOFXKZEXYLQJ-MQWKRIRWSA-N |
Isomeric SMILES |
CCCCCCC([C@@H](C(=O)O)N)O |
Canonical SMILES |
CCCCCCC(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.